REACTION_CXSMILES
|
[CH3:1][SiH:2]([Cl:4])[Cl:3].[SiH:5]([Cl:8])([CH3:7])[CH3:6].[CH2:9]([Cl:13])[C:10](=[CH2:12])[CH3:11]>>[Si:5]([CH2:11][CH:10]([CH2:9][Cl:13])[CH3:12])([CH3:7])([CH3:6])[Cl:8].[CH3:1][Si:2]([CH2:11][CH:10]([CH2:9][Cl:13])[CH3:12])([Cl:4])[Cl:3]
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
C[SiH](Cl)Cl
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
[SiH](C)(C)Cl
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
C(C(C)=C)Cl
|
Name
|
solution
|
Quantity
|
0.01 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an exothermic reaction to 57° C.
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
[Si](Cl)(C)(C)CC(C)CCl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 54% |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](Cl)(Cl)CC(C)CCl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 19.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][SiH:2]([Cl:4])[Cl:3].[SiH:5]([Cl:8])([CH3:7])[CH3:6].[CH2:9]([Cl:13])[C:10](=[CH2:12])[CH3:11]>>[Si:5]([CH2:11][CH:10]([CH2:9][Cl:13])[CH3:12])([CH3:7])([CH3:6])[Cl:8].[CH3:1][Si:2]([CH2:11][CH:10]([CH2:9][Cl:13])[CH3:12])([Cl:4])[Cl:3]
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
C[SiH](Cl)Cl
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
[SiH](C)(C)Cl
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
C(C(C)=C)Cl
|
Name
|
solution
|
Quantity
|
0.01 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an exothermic reaction to 57° C.
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
[Si](Cl)(C)(C)CC(C)CCl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 54% |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](Cl)(Cl)CC(C)CCl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 19.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |